molecular formula C9H15N3 B15310910 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole

Cat. No.: B15310910
M. Wt: 165.24 g/mol
InChI Key: DIWWXTQEEXKMKP-UHFFFAOYSA-N
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Description

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is a heterocyclic compound that contains both azetidine and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one via a DBU-catalyzed Horner–Wadsworth–Emmons reaction . This intermediate is then subjected to aza-Michael addition with NH-heterocycles to yield the target compound.

Industrial Production Methods

Industrial production methods for such compounds often involve scalable reactions that can be performed under mild conditions. The use of Suzuki–Miyaura cross-coupling reactions from brominated pyrazole–azetidine hybrids with boronic acids is one such method . This approach allows for the efficient synthesis of the desired compound with high yields and purity.

Chemical Reactions Analysis

Types of Reactions

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like lithium aluminium hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the azetidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminium hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.

Mechanism of Action

The mechanism of action of 4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole involves its interaction with specific molecular targets. The azetidine ring can act as a pharmacophore, interacting with enzymes or receptors in biological systems . The pyrazole moiety can enhance the compound’s binding affinity and specificity for its targets . These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(azetidin-3-ylmethyl)-1-ethyl-1H-pyrazole is unique due to the combination of azetidine and pyrazole rings in its structure. This dual-ring system can provide enhanced biological activity and specificity compared to compounds containing only one of these rings .

Properties

Molecular Formula

C9H15N3

Molecular Weight

165.24 g/mol

IUPAC Name

4-(azetidin-3-ylmethyl)-1-ethylpyrazole

InChI

InChI=1S/C9H15N3/c1-2-12-7-9(6-11-12)3-8-4-10-5-8/h6-8,10H,2-5H2,1H3

InChI Key

DIWWXTQEEXKMKP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C=N1)CC2CNC2

Origin of Product

United States

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